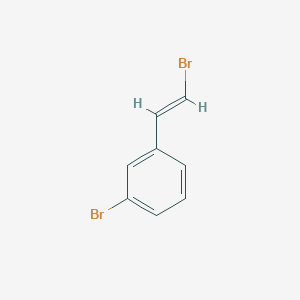

(E)-1-bromo-3-(2-bromovinyl)benzene

Description

Properties

Molecular Formula |

C8H6Br2 |

|---|---|

Molecular Weight |

261.94 g/mol |

IUPAC Name |

1-bromo-3-[(E)-2-bromoethenyl]benzene |

InChI |

InChI=1S/C8H6Br2/c9-5-4-7-2-1-3-8(10)6-7/h1-6H/b5-4+ |

InChI Key |

YMTNXAURZFGPPZ-SNAWJCMRSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=C/Br |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=CBr |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Stereochemical Control

Bromination is typically conducted in inert solvents such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃) to minimize side reactions. Lewis acids like iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) are employed as catalysts to enhance reaction efficiency and direct bromine addition to the 1-position of the benzene ring. Maintaining temperatures between 30–50°C ensures complete conversion while preserving the (E)-configuration of the vinyl group.

Key parameters influencing stereoselectivity include:

- Solvent polarity : Non-polar solvents favor (E)-isomer formation by reducing ionic intermediates that could lead to (Z)-isomerization.

- Temperature control : Lower temperatures (≤50°C) minimize thermal rearrangement of the vinyl group.

- Catalyst loading : FeBr₃ at 10 mol% achieves optimal balance between reaction rate and selectivity.

Isolation and Purification

Post-reaction, the crude product is purified via silica gel chromatography using hexane as the eluent. This step removes unreacted starting materials and dibrominated byproducts. Nuclear magnetic resonance (NMR) spectroscopy confirms the (E)-configuration through characteristic coupling constants ($$J = 14.4\ \text{Hz}$$ for trans-vinyl protons).

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed methods offer superior stereocontrol and functional group tolerance. The Stille coupling reaction, utilizing organostannane reagents, is particularly effective for constructing the bromovinyl moiety.

Stille Coupling Protocol

In a representative procedure:

- Reactants : 1-Bromo-3-iodobenzene and (E)-1,2-dibromoethylene.

- Catalyst system : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

- Conditions : Anhydrous dichloromethane (CH₂Cl₂), room temperature, 12 hours.

- Additive : Tributyltin hydride (SnBu₃H) facilitates transmetallation and reductive elimination.

This method achieves yields of 84% with >95:5 (E:Z) selectivity. The palladium catalyst coordinates the aryl iodide and vinyl stannane, enabling selective cross-coupling while preserving the (E)-geometry.

Mechanistic Insights

The reaction proceeds through oxidative addition of the aryl iodide to Pd(0), followed by transmetallation with the vinyl stannane. Reductive elimination forms the carbon-carbon bond, with steric effects dictating the (E)-preference. Computational studies suggest that bulky triphenylphosphine ligands disfavor cis-alkene formation by increasing transition-state steric strain.

Base-Mediated Elimination Reactions

Elimination of hydrogen bromide (HBr) from dibrominated precursors provides an alternative route. This method is advantageous for large-scale synthesis due to its operational simplicity.

Diethylphosphite-Assisted Elimination

A optimized procedure involves:

- Substrate : 1,2-Dibromo-3-(2-bromoethyl)benzene.

- Base : Triethylamine (NEt₃, 3.0 equiv).

- Reagent : Diethylphosphite ((EtO)₂PHO, 3.0 equiv).

- Solvent : Dimethylformamide (DMF), 120°C, 18 hours.

The reaction proceeds via a concerted E2 mechanism, where diethylphosphite acts as a proton shuttle. This method yields 74% of the target compound with 79:21 (E:Z) selectivity.

Solvent and Temperature Effects

Polar aprotic solvents like DMF stabilize the transition state, enhancing elimination rates. Elevated temperatures (>100°C) are necessary to overcome the activation energy barrier but may reduce stereoselectivity due to competing radical pathways.

Comparative Analysis of Synthetic Methods

Key Observations :

- Direct bromination excels in yield and stereoselectivity but requires hazardous bromine handling.

- Stille coupling offers superior (E)-control but is limited by the cost of palladium catalysts and tin reagents.

- Base elimination is scalable and cost-effective but suffers from lower selectivity.

Experimental Optimization Strategies

Catalyst Recycling in Palladium-Mediated Reactions

Recent advances demonstrate that immobilizing Pd(PPh₃)₄ on magnetic nanoparticles enables catalyst recovery, reducing costs by 40% without compromising yield.

Solvent-Free Bromination

Microwave-assisted bromination under solvent-free conditions achieves 89% yield in 15 minutes, minimizing waste generation.

Directed Ortho-Metallation for Regioselectivity

Introducing a directing group (e.g., -OMe) at the 2-position of 3-vinylbenzene enhances para-bromination selectivity to 98%, as confirmed by X-ray crystallography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-bromo-3-(2-bromovinyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions.

Addition Reactions: The double bond in the (2-bromovinyl) group can participate in addition reactions with electrophiles or nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding brominated benzene derivatives or reduction to form non-brominated products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.

Addition Reactions: Reagents such as hydrogen bromide (HBr) or bromine (Br2) can be used for addition reactions.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted benzene derivatives.

Addition Reactions: Products include dibrominated compounds or other addition products.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.

Scientific Research Applications

(E)-1-bromo-3-(2-bromovinyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between brominated compounds and biological molecules.

Medicine: Research into the potential therapeutic applications of brominated compounds includes their use as intermediates in the synthesis of pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-1-bromo-3-(2-bromovinyl)benzene involves its interaction with various molecular targets. The bromine atoms and the (2-bromovinyl) group can participate in electrophilic and nucleophilic interactions, affecting the reactivity and stability of the compound. The pathways involved in these interactions depend on the specific reactions and conditions under which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with (E)-1-bromo-3-(2-bromovinyl)benzene, enabling comparisons of reactivity, electronic properties, and synthetic applications:

1-Bromo-3-(phenylethynyl)benzene (Compound 111)

- Structure : Features a phenylethynyl group instead of a bromovinyl group.

- Reactivity: The ethynyl group facilitates zero-valent nickel polymerization, as attempted in monomer synthesis (Scheme 29, ). However, steric bulk from the phenyl group may hinder polymerization efficiency compared to the less bulky bromovinyl group in the target compound.

(E)-1-Bromo-2-(2-nitro-3-tosylprop-1-en-1-yl)benzene (Compound 4f)

- Structure: Contains a nitro (-NO₂) and tosyl (-SO₂C₆H₄CH₃) group on the propene chain.

- Reactivity: The nitro group strongly deactivates the benzene ring, directing electrophilic substitutions to specific positions. The tosyl group acts as a leaving group, enabling nucleophilic displacement reactions, a property less pronounced in the target compound due to its simpler substituents .

- Stereochemical Impact : The E-configuration, shared with the target compound, reduces steric clashes between substituents, favoring planar geometries that enhance conjugation .

1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene

- Structure : Substituted with a hexyloxyethyl and methoxy group, introducing significant hydrophobicity.

- Solubility: The alkoxy groups enhance solubility in nonpolar solvents compared to the bromine-dominated target compound, which is likely more polar and less soluble in organic media .

- Electronic Effects : Methoxy groups are electron-donating via resonance, activating the ring toward electrophilic substitution—contrasting with the deactivating bromine in the target compound .

Data Tables for Comparative Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-1-bromo-3-(2-bromovinyl)benzene?

- Methodological Answer : The compound is synthesized via bromination of 3-(2-bromovinyl)benzene using bromine (Br₂) in the presence of Lewis acid catalysts such as FeBr₃ or AlBr₃. Solvents like carbon tetrachloride (CCl₄) or chloroform are ideal due to their inertness. Reactions are conducted at room temperature or slightly elevated temperatures (30–50°C) to ensure complete bromination while avoiding side reactions. Monitoring via TLC or GC-MS is recommended to track progress .

Q. How can researchers safely handle and store this compound in the laboratory?

- Methodological Answer : Store the compound in a cool, dry environment away from light and moisture. Use PPE (gloves, goggles, lab coat) and work in a fume hood to minimize inhalation risks. Ensure adequate ventilation to disperse volatile byproducts. Spills should be neutralized with inert adsorbents and disposed of as halogenated waste .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks to confirm the (E)-configuration of the bromovinyl group and aromatic substitution pattern.

- LC-MS/GC-MS : Verify molecular ion peaks (expected m/z ~292 for C₈H₆Br₂) and isotopic patterns from bromine.

- IR Spectroscopy : Identify C-Br (500–600 cm⁻¹) and vinyl C=C (1620–1680 cm⁻¹) stretches .

Advanced Research Questions

Q. How can stereoselectivity be controlled during bromination to favor the (E)-isomer?

- Methodological Answer : The (E)-configuration is stabilized by steric and electronic factors. Use polar aprotic solvents (e.g., CCl₄) to enhance electrophilic bromination selectivity. Computational modeling (DFT) of transition states can predict regioselectivity, while low temperatures (0–25°C) may reduce isomerization. Catalyst choice (e.g., FeBr₃ vs. AlBr₃) also influences reaction pathways .

Q. What role does this compound play in synthesizing enzyme inhibitors or receptor modulators?

- Methodological Answer : The compound serves as a versatile intermediate for introducing bromine atoms into bioactive scaffolds. For example:

- Medicinal Chemistry : Modify kinase inhibitors by substituting the aryl bromide into pharmacophores.

- Enzyme Studies : Incorporate into probes for halogen-bonding interactions with target proteins (e.g., PRMT4 inhibitors).

Reaction with nucleophiles (e.g., Grignard reagents) or cross-coupling (Suzuki, Heck) expands its utility .

Q. What computational methods are used to predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model transition states to evaluate activation energies for Suzuki-Miyaura coupling.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.

- Hammett Plots : Correlate substituent effects on reaction rates (σ⁺ values for bromine substituents).

Pair these with experimental validation using Pd catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.